molecular formula C11H15N3S B5660470 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione

5-ethyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B5660470
M. Wt: 221.32 g/mol
InChI Key: UBDAFFLCYTVJAS-UHFFFAOYSA-N
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Description

5-ethyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazinanes These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclocondensation of primary amines with formaldehyde and thiourea. One common method is as follows:

    Reactants: Ethylamine, aniline (phenylamine), formaldehyde, and thiourea.

    Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions.

    Procedure: The reactants are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-ethyl-1-phenyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized as a corrosion inhibitor in the oil and gas industry, and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with biological molecules. The compound can form strong bonds with metal ions and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity or the induction of cell death in cancer cells. The presence of the thione group allows for the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazinane-2-thione: Lacks the ethyl and phenyl groups, resulting in different chemical properties.

    5-ethyl-1,3,5-triazinane-2-thione: Similar structure but without the phenyl group.

    1-phenyl-1,3,5-triazinane-2-thione: Similar structure but without the ethyl group.

Uniqueness

The presence of both ethyl and phenyl groups in 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione makes it unique compared to other triazinane derivatives

Properties

IUPAC Name

5-ethyl-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-13-8-12-11(15)14(9-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDAFFLCYTVJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=S)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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